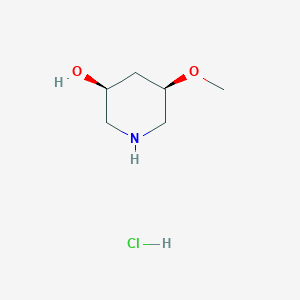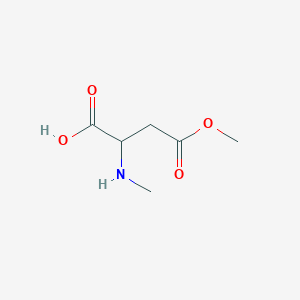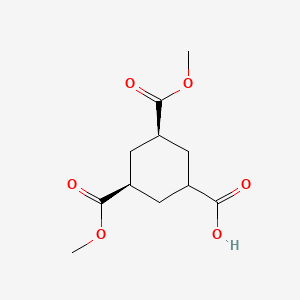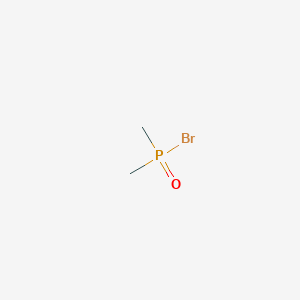![molecular formula C12H13ClN2O3 B13517517 Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester CAS No. 115328-86-4](/img/structure/B13517517.png)
Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a synthetic organic compound that features a benzyl group, a carbamate moiety, and a 1,2-oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted oxazole or carbamate derivatives.
科学的研究の応用
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The 1,2-oxazole ring and the carbamate group are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate: can be compared to other carbamate derivatives and oxazole-containing compounds.
Similar Compounds: Benzyl carbamate, 1,2-oxazole derivatives, chloro-substituted carbamates.
Uniqueness
Unique Structural Features: The combination of a benzyl group, a chloro-substituted oxazole ring, and a carbamate moiety makes this compound unique.
Distinct Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
115328-86-4 |
|---|---|
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC名 |
benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-11-6-10(18-15-11)7-14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) |
InChIキー |
JZDROCJYYXSJMS-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1Cl)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)






![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
